4-chloro-3-(trifluoromethyl)-1H-pyrazole CAS number 401517-15-5
4-chloro-3-(trifluoromethyl)-1H-pyrazole CAS number 401517-15-5
An In-Depth Technical Guide to 4-chloro-3-(trifluoromethyl)-1H-pyrazole (CAS 401517-15-5)
This document provides a comprehensive technical overview of 4-chloro-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and agrochemical development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its characterization, and its strategic application in modern research, grounded in authoritative references.
Strategic Importance and Molecular Profile
4-chloro-3-(trifluoromethyl)-1H-pyrazole is a specialized chemical intermediate whose value lies in the strategic combination of its structural motifs. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and ability to form key hydrogen bonds with biological targets.[1][2] The trifluoromethyl (-CF₃) group, a bioisostere of a methyl group, is frequently introduced to enhance metabolic stability, improve binding affinity by altering electronic properties, and increase cell membrane permeability.[3] The chlorine atom at the 4-position not only influences the electronic character of the ring but also serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in experimental design.[5][6]
| Property | Value |
| CAS Number | 401517-15-5 |
| Molecular Formula | C₄H₂ClF₃N₂ |
| Molecular Weight | 170.52 g/mol |
| Appearance | Solid |
| Typical Purity | ≥98% |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)-1H-pyrazole |
| Canonical SMILES | C1=C(Cl)C(=NN1)C(F)(F)F |
| InChI | InChI=1S/C4H2ClF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) |
| InChI Key | YTLDTZLZQMKURR-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted pyrazoles is a well-established field, often relying on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[7] For this specific molecule, a logical and efficient pathway involves the formation of the 3-(trifluoromethyl)-1H-pyrazole core followed by a regioselective chlorination.
Proposed Synthetic Workflow
A robust two-step synthesis begins with the condensation of 4,4,4-trifluoro-1-(R)-butane-1,3-dione with hydrazine, followed by chlorination of the resulting pyrazole intermediate.
Caption: Synthetic workflow for 4-chloro-3-(trifluoromethyl)-1H-pyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one
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To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (approx. 3 mL per mmol of substrate).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
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The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrazolone intermediate.
Causality Note: Ethanol is a standard solvent for this condensation as it readily dissolves both reactants and facilitates the reaction without interfering. A slight excess of hydrazine ensures the complete consumption of the more valuable fluorinated starting material.
Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)-1H-pyrazole
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In a fume hood, carefully add 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 eq) to phosphorus oxychloride (POCl₃) (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC or GC-MS.
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After cooling to room temperature, the excess POCl₃ is removed by careful quenching. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the final compound.
Causality Note: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent, converting the pyrazolone tautomer into the aromatic 4-chloropyrazole. The use of a significant excess of POCl₃ drives the reaction to completion. The quench and neutralization steps must be performed with extreme care due to the exothermic and gas-evolving nature of the reaction between POCl₃ and water.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a self-validating system for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet ~8.0-8.5 ppm (1H); Broad singlet >10 ppm (1H) | The downfield singlet corresponds to the proton at the C5 position of the pyrazole ring. The broad singlet is characteristic of the acidic N-H proton. |
| ¹³C NMR | Quartet ~120 ppm (J ≈ 270 Hz); Other signals ~105-145 ppm | The prominent quartet is indicative of the CF₃ carbon, showing strong coupling to the three fluorine atoms. Three other aromatic carbon signals are expected. |
| ¹⁹F NMR | Singlet ~ -62 ppm | A single resonance confirms the presence of a single trifluoromethyl group environment. Its chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[8] |
| MS (EI) | M⁺ at m/z 170; [M+2]⁺ at m/z 172 (~33% intensity) | The molecular ion peak confirms the molecular weight. The isotopic pattern with a significant M+2 peak is the definitive signature of a monochlorinated compound. |
Applications in Drug Discovery and Development
This pyrazole derivative is not typically a final drug product but rather a crucial intermediate. Its structure is designed for facile incorporation into larger, more complex molecules through functionalization at the N1 nitrogen or by leveraging the C4-chloro atom for cross-coupling reactions.
Role as a Bioactive Scaffold Component
The 4-chloro-3-(trifluoromethyl)pyrazole motif is found in patented compounds investigated for a range of therapeutic areas, capitalizing on the established bioactivity of substituted pyrazoles as kinase inhibitors, anti-inflammatory agents, and more.[1][9][10][11]
Caption: Synthetic utility of the title compound in developing complex molecules.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS) and constitutes a minimum standard for laboratory practice.[12][13]
Hazard Identification and Protective Measures
| Category | Information |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. Work should be conducted in a certified chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] |
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]
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Supporting Information for Synthetic Procedures. pubs.acs.org. [Link]
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SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Thermo Fisher Scientific. [Link]
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Safety data sheet - Pristine. BASF. [Link]
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Current status of pyrazole and its biological activities. PMC. [Link]
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Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. ResearchGate. [Link]
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Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. organic-chemistry.org. [Link]
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3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Amerigo Scientific. [Link]
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Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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1H-Pyrazole, 4-chloro-. PubChem. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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